1-(2-BROMOBENZOYL)-3-(2-METHYL-1,3-DIOXOISOINDOL-5-YL)THIOUREA
Overview
Description
1-(2-BROMOBENZOYL)-3-(2-METHYL-1,3-DIOXOISOINDOL-5-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a bromobenzoyl group and a methyl-dioxoisoindolyl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BROMOBENZOYL)-3-(2-METHYL-1,3-DIOXOISOINDOL-5-YL)THIOUREA typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromobenzoyl chloride and 2-methyl-1,3-dioxoisoindoline.
Formation of Thiourea: The reaction between 2-bromobenzoyl chloride and ammonium thiocyanate in the presence of a base such as pyridine leads to the formation of 2-bromobenzoyl thiocyanate.
Coupling Reaction: The final step involves the coupling of 2-bromobenzoyl thiocyanate with 2-methyl-1,3-dioxoisoindoline under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(2-BROMOBENZOYL)-3-(2-METHYL-1,3-DIOXOISOINDOL-5-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-BROMOBENZOYL)-3-(2-METHYL-1,3-DIOXOISOINDOL-5-YL)THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the bromobenzoyl and methyl-dioxoisoindolyl groups can enhance its binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-BROMOBENZOYL)-3-(2-METHYL-1,3-DIOXOISOINDOL-5-YL)UREA: Similar structure but with a urea moiety instead of thiourea.
1-(2-CHLOROBENZOYL)-3-(2-METHYL-1,3-DIOXOISOINDOL-5-YL)THIOUREA: Similar structure but with a chlorine atom instead of bromine.
1-(2-BROMOBENZOYL)-3-(2-METHYL-1,3-DIOXOISOINDOL-5-YL)THIOCARBAMATE: Similar structure but with a thiocarbamate moiety.
Uniqueness
1-(2-BROMOBENZOYL)-3-(2-METHYL-1,3-DIOXOISOINDOL-5-YL)THIOUREA is unique due to the combination of its bromobenzoyl and methyl-dioxoisoindolyl groups, which confer specific chemical and biological properties. Its thiourea moiety also provides distinct reactivity compared to similar compounds with urea or thiocarbamate groups.
Properties
IUPAC Name |
2-bromo-N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3S/c1-21-15(23)10-7-6-9(8-12(10)16(21)24)19-17(25)20-14(22)11-4-2-3-5-13(11)18/h2-8H,1H3,(H2,19,20,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRJFOIYWJBRBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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